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molecular formula C13H14O3 B8754756 Methyl 4-(4-hydroxy-1-butynyl)phenylacetate CAS No. 192804-72-1

Methyl 4-(4-hydroxy-1-butynyl)phenylacetate

Cat. No. B8754756
M. Wt: 218.25 g/mol
InChI Key: LELZTXZAXXLOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090836

Procedure details

To a solution of methyl 4-bromophenylacetate (229 mg, 1.0 mmole) and 3-butyn-1-ol (151 μL, 2.0 mmole) in triethylamine (4.0 mL) was added cuprous bromide (18 mg, 0.12 mmole) and tetra(triphenylphosphine)palladium (46 mg, 0.04 mmole), and the mixture refluxed under a nitrogen atmosphere for 1 hr 20 min. The mixture was evaporated in vacuo and the residue partitioned with water and ether. The organic phase was washed with brine, dried over magnesium sulfate and concentrated in vacuo to an oil. Flash chromatography on silica gel in 7:3 hexane:ethyl acetate afforded the title compound (175 mg) as an oil NMR (CDCl3): δ 1.69 (s, 1H); 2.71 (t, 2H); 3.63 (s, 2H); 3.71 (s, 3H); 3.83 (t, 2H); 7.22 (d, 2H); 7.38 (d, 2H).
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
151 μL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[CH2:13]([OH:17])[CH2:14][C:15]#[CH:16]>C(N(CC)CC)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[OH:17][CH2:13][CH2:14][C:15]#[C:16][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
229 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
151 μL
Type
reactant
Smiles
C(CC#C)O
Name
cuprous bromide
Quantity
18 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
46 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed under a nitrogen atmosphere for 1 hr 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned with water and ether
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil

Outcomes

Product
Name
Type
product
Smiles
OCCC#CC1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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